molecular formula C19H18O4 B12609361 1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate CAS No. 643014-63-5

1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate

Cat. No.: B12609361
CAS No.: 643014-63-5
M. Wt: 310.3 g/mol
InChI Key: RCRFBGMCRPRAPS-UHFFFAOYSA-N
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Description

1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has various applications in scientific research and industry. The compound’s molecular formula is C19H18O4, and it is characterized by the presence of methoxy, oxo, diphenylethyl, and methylprop-2-enoate groups.

Preparation Methods

The synthesis of 1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate typically involves esterification reactions. The process starts with readily available raw materials and proceeds through a series of steps under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods may vary, but they generally follow similar principles. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve efficient production.

Chemical Reactions Analysis

1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:

    2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester: This compound has a similar ester structure but differs in the presence of a dioxolan ring.

    (1-methoxy-2-oxo-1,2-diphenylethyl) 2-methylprop-2-enoate: This is another closely related compound with slight variations in its molecular structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

643014-63-5

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

(1-methoxy-2-oxo-1,2-diphenylethyl) 2-methylprop-2-enoate

InChI

InChI=1S/C19H18O4/c1-14(2)18(21)23-19(22-3,16-12-8-5-9-13-16)17(20)15-10-6-4-7-11-15/h4-13H,1H2,2-3H3

InChI Key

RCRFBGMCRPRAPS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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